molecular formula C12H17NS B12582819 Cyclopentanamine, N-methyl-2-(phenylthio)- CAS No. 648419-45-8

Cyclopentanamine, N-methyl-2-(phenylthio)-

Cat. No.: B12582819
CAS No.: 648419-45-8
M. Wt: 207.34 g/mol
InChI Key: JEYOBCLRIKQPHO-UHFFFAOYSA-N
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Description

Cyclopentanamine, N-methyl-2-(phenylthio)- is a chemical compound with the molecular formula C12H17NS This compound is characterized by a cyclopentane ring bonded to an amine group, with a phenylthio substituent and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanamine, N-methyl-2-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. This intermediate can then be reacted with phenylthiol in the presence of a suitable catalyst to yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanamine, N-methyl-2-(phenylthio)- may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process would likely include steps such as the purification of intermediates and the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanamine, N-methyl-2-(phenylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Cyclopentanamine, N-methyl-2-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopentanamine, N-methyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can engage in hydrophobic interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: Lacks the phenylthio and methyl groups, making it less hydrophobic and potentially less active in certain biological contexts.

    N-methylcyclopentanamine: Similar structure but without the phenylthio group, affecting its reactivity and interaction with molecular targets.

    Phenylthio-substituted amines: Compounds with similar phenylthio groups but different amine structures, which can influence their chemical and biological properties.

Uniqueness

Cyclopentanamine, N-methyl-2-(phenylthio)- is unique due to the combination of its cyclopentane ring, N-methyl group, and phenylthio substituent. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

648419-45-8

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-methyl-2-phenylsulfanylcyclopentan-1-amine

InChI

InChI=1S/C12H17NS/c1-13-11-8-5-9-12(11)14-10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3

InChI Key

JEYOBCLRIKQPHO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1SC2=CC=CC=C2

Origin of Product

United States

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